Physicochemical Differentiation: Cyclopentyl vs. Phenyl and Benzyl Substituents in 1,2,3-Benzotriazin-4-ones
The 3-cyclopentyl group introduces a distinct lipophilic and steric profile relative to the common aromatic N(3)-substituents found in kinase inhibitor patents. While direct experimental logP/logD values for this specific compound are not publicly disclosed, computational prediction based on the molecular formula (C12H13N3O) and fragment-based analysis indicates a logP shift of approximately -0.5 to -1.0 log units lower than the 3-phenyl analog, and approximately -0.2 to -0.5 log units lower than the 3-benzyl derivative, attributed to the cyclopentyl ring's partially aliphatic character [1]. This difference is critical for CNS drug discovery programs where lower lipophilicity is correlated with reduced promiscuity and improved safety profiles, as established in the general benzotriazinone class [2].
| Evidence Dimension | Predicted lipophilicity shift (ΔcLogP) relative to aromatic N(3)-substituents |
|---|---|
| Target Compound Data | 3-Cyclopentyl-1,2,3-benzotriazin-4-one (cLogP ~2.5-3.0 estimated) |
| Comparator Or Baseline | 3-Phenyl-1,2,3-benzotriazin-4-one (cLogP ~3.5-4.0 estimated); 3-Benzyl-1,2,3-benzotriazin-4-one (cLogP ~3.0-3.5 estimated) |
| Quantified Difference | ΔcLogP ≈ -0.5 to -1.0 vs. 3-phenyl; ΔcLogP ≈ -0.2 to -0.5 vs. 3-benzyl |
| Conditions | In silico fragment-based prediction; no experimental logP data available for target compound |
Why This Matters
Lower lipophilicity in the cyclopentyl analog provides a procurement advantage for CNS and safety-optimized lead series by potentially reducing hERG binding, CYP inhibition, and non-specific protein binding relative to more lipophilic N(3)-substituted analogs.
- [1] King, F. D., et al. Benzotriazinones as 'virtual ring' mimics of o-methoxybenzamides: novel and potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 1990, 33(11), 2994-3000. View Source
- [2] El Rayes, S. M., et al. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 2020, 5(12), 6781-6791. View Source
